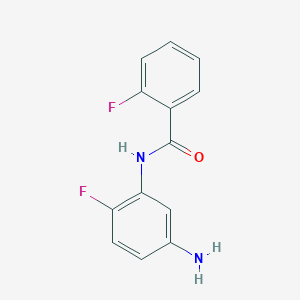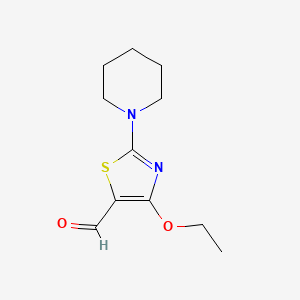
4-Ethoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related thiazole derivatives can be achieved through various methods. For instance, the synthesis of nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid involves methylation of 1,4-dihydropyridine-2-thiolates and one-pot multicomponent synthesis, which is efficient and considered "green" due to the lack of need for lachrymators like 3-aryl-2-cyanothioacrylamides . Additionally, the synthesis of piperidinium 4,5-trans-3-cyano-6-hydroxy-4-(2-iodophenyl)-6-methyl-5-(2-methylphenyl)carbamoyl-1,4,5,6-tetrahydropyridine-2-thiolate is achieved through the reaction of o-iodobenzaldehyde, cyanothioacetamide, and N-acetoacetyl-o-toluidine in the presence of piperidine . These methods could potentially be adapted for the synthesis of "4-Ethoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde."
Molecular Structure Analysis
The molecular structure of related compounds has been studied using techniques such as X-ray diffraction structural analysis. For example, the structure of 3-(2-iodophenyl)-2-(4-phenyl-2-thiazolyl)acrylonitrile was elucidated using this method . Such analytical techniques are crucial for confirming the molecular structure of synthesized compounds, including thiazole derivatives.
Chemical Reactions Analysis
The papers describe various chemical reactions that are relevant to the synthesis of thiazole derivatives. Dehydrogenation of oxazolidines and thiazolidines with N-bromosuccinimide leads to the formation of oxazoles and thiazoles . Additionally, the Mannich reaction is used to produce Mannich bases from oxazolidines and thiazolidines . These reactions highlight the chemical versatility of thiazole derivatives and their potential transformations.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "4-Ethoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde" are not detailed in the provided papers, the studies do mention the investigation of cardiovascular activity and electrochemical oxidation of synthesized 2-methylthio-1,4-dihydropyridines . Such analyses are important for understanding the reactivity and potential applications of thiazole derivatives in medicinal chemistry.
Applications De Recherche Scientifique
Antifungal and Antitumor Activity
4-Ethoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde derivatives have demonstrated significant antifungal and antitumor activities. One study found that certain derivatives showed high activity against HOP-92 (Non-Small Cell Lung Cancer) and activity against various fungal strains, including Saccharomyces cerevisiae (Insuasty et al., 2013).
Antimicrobial Properties
Several derivatives of 4-Ethoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde have been synthesized and evaluated for their antimicrobial properties. One study synthesized novel thiazolo[3, 2]pyridines containing pyrazolyl moiety and found them to possess antimicrobial activity (El-Emary et al., 2005).
Synthesis of Anticancer Drugs
This compound has been used as an important intermediate in the synthesis of small molecule anticancer drugs. A rapid synthetic method for these compounds has been established, highlighting their significance in pharmaceutical research (Wang et al., 2017).
Mycobacterium Tuberculosis Inhibition
Thiazole-aminopiperidine hybrid analogues, which include derivatives of 4-Ethoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde, have been synthesized and found effective against Mycobacterium tuberculosis, showing potential as new therapeutic agents (Jeankumar et al., 2013).
Antimalarial, Antibacterial, and Antifungal Activities
Some derivatives have been synthesized and screened for potential antimalarial, antibacterial, and antifungal activities, showing promising results in these areas (Shah et al., 2016).
Synthesis of Fused Derivatives
There have been studies focusing on the synthesis of fused derivatives of thiazoles, utilizing 4-Ethoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde, with a focus on antimicrobial activities (Wardkhan et al., 2008).
Propriétés
IUPAC Name |
4-ethoxy-2-piperidin-1-yl-1,3-thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-2-15-10-9(8-14)16-11(12-10)13-6-4-3-5-7-13/h8H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGYUBJDIXJKEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(SC(=N1)N2CCCCC2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1320377.png)
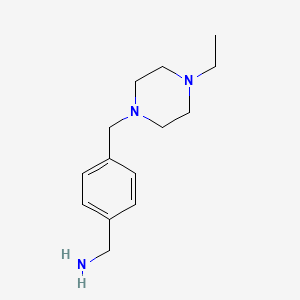

![[5-(Morpholin-4-yl)thiophen-2-yl]methanol](/img/structure/B1320387.png)
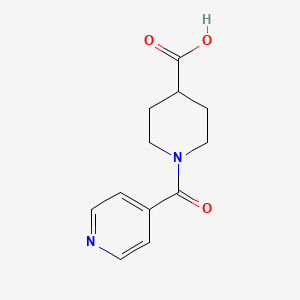
![3-[(Dimethylcarbamoyl)methoxy]benzoic acid](/img/structure/B1320393.png)

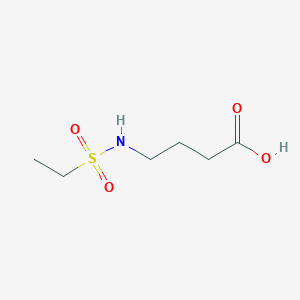



![[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1320408.png)

